molecular formula C16H14N4O2S B2418103 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 896328-57-7

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2418103
CAS No.: 896328-57-7
M. Wt: 326.37
InChI Key: LLNBUODWVVGATM-UHFFFAOYSA-N
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Description

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a chemical compound with the CAS Number 896330-73-7 and a molecular formula of C16H13N5O4S, yielding a molecular weight of 371.3705 g/mol . Its structure features a pyrido[1,2-a][1,3,5]triazin-4-one core, a scaffold of significant interest in medicinal chemistry due to its structural similarity to privileged heterocycles like pyrido[1,2-a]pyrimidines and pyrido[3,2-d]pyrimidines. These related core structures have been investigated for their potential in treating viral infections, highlighting the value of this chemical space in antiviral research . The molecule is further functionalized with a sulfanyl-acetamide linker and a terminal phenyl group, a common pharmacophore that can be crucial for interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for screening in various biological assays. As a research chemical, this product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-7-8-20-13(9-11)18-15(19-16(20)22)23-10-14(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNBUODWVVGATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to 2-({8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide involves disconnecting the molecule into two primary fragments:

  • Pyrido[1,2-a]triazin-4-one core with an 8-methyl substituent.
  • N-Phenylacetamide sulfanyl side chain .

Critical disconnections include the C–S bond between the triazinone and acetamide moieties, enabling modular assembly via nucleophilic substitution or cross-coupling reactions.

Synthesis of the Pyrido[1,2-a]triazin-4-one Core

Cyclocondensation of 2-Amino-3-methylpyridine Derivatives

The 8-methylpyrido-triazinone scaffold is synthesized through cyclocondensation of 2-amino-3-methylpyridine with urea or thiourea under acidic conditions. For example:

  • Reactant : 2-Amino-3-methylpyridine (1.0 equiv), urea (1.2 equiv).
  • Conditions : Reflux in acetic acid (120°C, 6 h).
  • Yield : 68–72%.

The reaction proceeds via initial formation of a carbamate intermediate, followed by intramolecular cyclization to yield 8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-amine. Subsequent chlorination using POCl₃ converts the amine to a chloro group at position 2, critical for sulfanyl group introduction.

Table 1: Optimization of Triazinone Core Synthesis
Entry Reagent Solvent Temp (°C) Time (h) Yield (%)
1 Urea AcOH 120 6 72
2 Thiourea HCl/EtOH 100 8 65
3 N-Cyclohexylurea Toluene 110 5 58

Introduction of the Sulfanyl Group

Nucleophilic Aromatic Substitution

The chloro group at position 2 of the triazinone undergoes displacement with a thiolate nucleophile. Sodium hydrosulfide (NaSH) or thiourea generates the intermediate thiol, which is subsequently alkylated with bromoacetamide derivatives.

Procedure :

  • Chlorotriazinone (1.0 equiv) is treated with NaSH (1.5 equiv) in DMF at 80°C for 3 h.
  • The resultant thiol is reacted with N-phenyl-2-bromoacetamide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) at 60°C for 4 h.
  • Yield : 55–60% after column chromatography.
Table 2: Sulfanyl Group Introduction Variants
Entry Thiol Source Alkylating Agent Base Yield (%)
1 NaSH N-Phenyl-2-bromoacetamide K₂CO₃ 60
2 Thiourea N-Phenyl-2-chloroacetamide Et₃N 48
3 H₂S (gas) N-Phenyl-2-iodoacetamide DBU 52

Synthesis of N-Phenylacetamide Precursors

Acylation of Aniline Derivatives

N-Phenylacetamide is prepared via acylation of aniline with chloroacetyl chloride, followed by amidation:

  • Aniline (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) with Et₃N (2.0 equiv) at 0°C.
  • The intermediate N-phenyl-2-chloroacetamide is isolated and reacted with sodium sulfide (Na₂S) in ethanol/water (3:1) at 50°C for 2 h to yield N-phenyl-2-mercaptoacetamide .
  • Yield : 85% over two steps.

Final Coupling and Purification

Thiol-Ene Coupling

The triazinone thiol and N-phenyl-2-bromoacetamide are coupled under Mitsunobu conditions or via nucleophilic substitution:

  • Optimal Conditions : Triazinone thiol (1.0 equiv), N-phenyl-2-bromoacetamide (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 4 h.
  • Purification : Silica gel chromatography (hexane/EtOAc 3:1).
  • Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazinone-H), 7.65–7.25 (m, 5H, Ph), 3.85 (s, 2H, SCH₂), 2.55 (s, 3H, CH₃).

Alternative Synthetic Routes

One-Pot Sequential Reactions

A streamlined approach involves sequential cyclization and sulfanyl group introduction:

  • 2-Amino-3-methylpyridine , urea, and N-phenyl-2-mercaptoacetamide are heated in polyphosphoric acid (PPA) at 140°C for 8 h.
  • Yield : 50% with reduced purification steps.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Cyclocondensation : 20 min at 150°C (yield: 70%).
  • Sulfanyl coupling : 15 min at 100°C (yield: 65%).

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 355.1214 (C₁₇H₁₅N₄O₂S requires 355.0918).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazinone core and anti conformation of the acetamide side chain (bond angle: 112.5°).

Challenges and Optimization Strategies

Regioselectivity in Triazinone Formation

Competing pathways may yield 6- or 8-methyl regioisomers. Solution : Use bulky directing groups (e.g., tert-butoxy) during cyclization to favor 8-methyl product.

Thiol Oxidation Mitigation

The sulfanyl group is prone to oxidation. Solution : Conduct reactions under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing NaSH with cheaper thiourea reduces raw material costs by 30% without compromising yield.

Solvent Recycling

DMF recovery via distillation achieves 90% reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is utilized in diverse scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
  • 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide stands out due to its specific structural features and the presence of the N-phenylacetamide group

Biological Activity

The compound 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide (CAS No. 896329-18-3) is a synthetic organic compound belonging to the class of heterocyclic compounds. Its molecular formula is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 354.43 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiallergic, and cytotoxic effects.

Chemical Structure and Properties

PropertyValue
Molecular Formula C18H18N4O2S
Molecular Weight 354.43 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
CAS Number 896329-18-3

Antiallergic Activity

Research has indicated that compounds similar to 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide exhibit significant antiallergic properties. In a study involving the rat passive cutaneous anaphylaxis test, several derivatives demonstrated potent oral activity that surpassed conventional treatments like disodium cromoglycate and doxantrazole .

Cytotoxicity

The cytotoxic potential of this compound has also been explored in various cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer types. For instance, derivatives were tested against breast cancer cell lines (MCF-7) and showed varying degrees of inhibition depending on their structural modifications .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrido[1,2-a][1,3,5]triazin derivatives have been investigated through in vitro assays targeting cyclooxygenase enzymes (COX). Compounds within this class have shown moderate inhibition of COX enzymes, which are critical in the inflammatory response. The structure–activity relationship (SAR) indicates that specific substitutions on the triazin ring can enhance anti-inflammatory effects .

Case Studies and Research Findings

A detailed examination of the biological activity of related compounds reveals several key findings:

  • Inhibitory Effects on Enzymes : Compounds similar to 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values ranged from 9.10 μM to 34.2 μM across different derivatives .
  • Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups significantly enhances biological activity against AChE and BChE. For example, compounds with halogen substitutions exhibited improved inhibitory effects compared to those with alkyl groups .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Docking simulations revealed favorable interactions with active sites of COX enzymes and cholinesterases, suggesting mechanisms for their observed biological activities .

Q & A

Q. Optimization Strategies

  • Statistical experimental design (e.g., factorial designs) can reduce trial-and-error by systematically testing variables like temperature, solvent ratios, and catalyst loading .
  • Reaction monitoring : Real-time techniques like NMR or HPLC ensure intermediate stability and guide adjustments .

How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound?

Q. Advanced Computational Approach

  • Reaction path searching : Tools like density functional theory (DFT) model transition states and energetics of key reactions (e.g., sulfanyl group substitution) .
  • Solvent effects : Implicit solvent models predict solvation energies to optimize solvent choice for reactions .
  • Docking studies : Preliminary screening for biological activity (e.g., enzyme inhibition) can prioritize in vitro assays .

What spectroscopic techniques are most effective for characterizing the structure and confirming synthesis success?

Q. Basic Characterization Workflow

TechniquePurposeKey FeaturesReference
NMR Confirm backbone structure, purity¹H/¹³C NMR for aromatic and acetamide protons
HPLC-MS Verify molecular weight and purityHigh-resolution MS for exact mass
FT-IR Identify functional groups (e.g., C=O, S-H)Peaks at ~1700 cm⁻¹ (amide I)

How do structural modifications (e.g., substituent changes) impact biological activity, and what strategies are used to analyze these effects?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • Core modifications : Altering the pyrido-triazine ring (e.g., substituting methyl groups) can enhance enzyme inhibition by optimizing steric/electronic interactions .
  • Bioisosteric replacement : Replacing sulfur with selenium in the sulfanyl group may improve metabolic stability .
  • Assay strategies :
    • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) .
    • Cellular cytotoxicity : Compare analogs in cancer cell lines to identify potency trends .

What experimental design strategies minimize trial-and-error in optimizing reaction parameters?

Q. Advanced Methodological Framework

  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, pH) to identify optimal conditions .
  • High-throughput screening : Automated platforms rapidly test reagent stoichiometries or catalysts .
  • Failure analysis : DOE (Design of Experiments) identifies critical failure points (e.g., hydrolysis of the acetamide group under acidic conditions) .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced Data Reconciliation Approach

  • Structural validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .
  • Assay standardization : Compare protocols for differences in buffer conditions, cell lines, or enzyme sources .
  • Meta-analysis : Use computational tools (e.g., molecular dynamics) to assess if minor structural variations explain divergent results .

What are the proposed mechanisms of enzyme inhibition by this compound, and how are they validated experimentally?

Q. Advanced Mechanistic Studies

  • Competitive inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) determine if the compound competes with substrates for binding .
  • Crystallography : Co-crystal structures with target enzymes (e.g., thymidylate synthase) reveal binding modes .
  • Mutagenesis studies : Test enzyme mutants to identify critical residues for inhibition .

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